2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C21H18FN5O . This compound is known for its unique structure, which includes a quinazoline ring fused with a pyrimidine ring, and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazoline Intermediate: The synthesis begins with the formation of the quinazoline intermediate.
Introduction of Fluorophenyl Group:
Formation of Pyrimidine Ring: The final step involves the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors and automated synthesis, are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including reflux and room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives . Substitution reactions can lead to a variety of substituted quinazoline and pyrimidine derivatives .
Scientific Research Applications
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting these targets, the compound can disrupt various cellular processes, such as cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-chlorophenyl)pyrimidin-4(3H)-one
- **2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-bromophenyl)pyrimidin-4(3H)-one
- **2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one
Uniqueness
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C21H18FN5O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18FN5O/c1-3-13-4-9-17-16(10-13)12(2)23-20(24-17)27-21-25-18(11-19(28)26-21)14-5-7-15(22)8-6-14/h4-11H,3H2,1-2H3,(H2,23,24,25,26,27,28) |
InChI Key |
QLJNJJQDCRVBPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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